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Compound of Interest
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Cat. No.: B1217136

For Researchers, Scientists, and Drug Development Professionals

(-)-Psychotridine, a complex pentameric cyclotryptamine alkaloid, has garnered significant
interest due to its intriguing biological activities, including analgesic and antifungal properties,
as well as cytotoxicity against human cancer cell lines.[1][2] First isolated from Psychotria
beccarioides in 1974, its intricate structure, characterized by five cyclotryptamine units
connected through challenging C3a—-C3a’ and C3a—C7’ linkages and featuring multiple
gquaternary stereocenters, has long posed a formidable challenge to synthetic chemists.[1][3]
This technical guide provides an in-depth overview of the first and only reported
enantioselective total synthesis of (-)-psychotridine, accomplished by Movassaghi and
coworkers.[1] This landmark achievement not only enabled the definitive assignment of the
molecule's absolute and relative stereochemistry but also showcased a powerful and
convergent "diazene-directed assembly” strategy for the construction of complex oligomeric
natural products.[1][2]

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy hinges on a convergent diazene-directed fragment assembly approach.
The retrosynthetic analysis reveals a plan to construct the pentameric core of (-)-
psychotridine (4) through the photochemical extrusion of three molecules of dinitrogen from a
trisdiazene pentamer intermediate (6).[1] This key step is designed to forge three new carbon-
carbon bonds and establish four quaternary stereocenters with complete stereochemical
control in a single operation.[1][2] The trisdiazene pentamer (6) is envisioned to arise from the
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coupling of a trimeric sulfamate (7) and a dimeric amine (8).[1] This modular approach allows
for the independent synthesis of the complex trimer and dimer fragments, which are then
strategically joined late in the synthesis.[2]

Trimer Sulfamate (7) | _ Coupling Photoextrusion of 3 N2 Alane Reduction
(58%) (2 steps, 57%)

Trisdiazene Pentamer (6)

Pentamer (+)-17 (-)-Psychotridine (4)

<

Dimer Amine (8)
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Caption: Retrosynthetic analysis of (-)-psychotridine.

Key Experimental Protocols and Data

The successful execution of this synthetic strategy relied on the development and application of
several key chemical transformations. The following sections provide detailed experimental
protocols for these critical steps, along with tabulated quantitative data for the key
intermediates and the final product.

Synthesis of Trimer Sulfamate Diazene (7)

The synthesis of the trimeric fragment began with the portionwise addition of silver(l)
trifluoromethanesulfonate to a mixture of hydrazide (+)-12 and bromide (+)-13, which yielded
the diazene trimer (+)-14 in 68% yield.[2] Subsequent Rh-catalyzed intermolecular C3a—H
amination of (+)-14 afforded the desired trimeric sulfamate (—)-7 in 37% yield, with 44% of the
starting material recovered (66% yield based on recovered starting material).[2]

Reagents and .
Compound Step . Yield (%)
Conditions

(+)-14 Diazene Formation AgOTT, (+)-12, (+)-13 68

37 (66 based on
(-)-7 C-H Amination Rh catalyst recovered starting

material)
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Experimental Protocol for the Synthesis of Diazene Trimer (+)-14:

To a solution of hydrazide (+)-12 and bromide (+)-13 (2.5 equivalents) in a suitable solvent,
silver(l) trifluoromethanesulfonate is added portionwise at a controlled temperature. The
reaction mixture is stirred until completion, as monitored by thin-layer chromatography. Upon
completion, the reaction is quenched, and the crude product is purified by column
chromatography to afford diazene trimer (+)-14.

Convergent Fragment Coupling and Final Steps

The union of the trimer sulfamate (7) and the dimer amine (8) was achieved through a
convergent coupling to form a mixed sulfamide, which was then oxidized to the trisdiazene
pentamer (6).[1] The pivotal photochemical reaction of pentamer (+)-17, formed from
trisdiazene (6), involved the extrusion of three molecules of dinitrogen to construct the core of
(-)-psychotridine, yielding the desired product in 58% yield.[2] The final two steps of the
synthesis involved the deprotection of the five indoline nitrogens using tetrabutylammonium
fluoride (TBAF), followed by an exhaustive methyl carbamate reduction with an alane—
dimethylethylamine complex.[1] This two-step sequence afforded (-)-psychotridine (4) in an
overall yield of 57%.[1]

Reagents and .
Compound Step . Yield (%)
Conditions

o 1) Pyridine, MeCN-
Trisdiazene Pentamer ) o 89 (step a), 83 (step
®) Coupling & Oxidation H20, 70 °C; 2) DMAP, b)
THF, 23 °C

1) 1,3-dichloro-5,5-
Diazene Oxidation & dimethylhydantoin, 83 (step c), 58 (step
Photolysis DBU, MeOH, 23 °C; d)

2) hv (300 nm), 25 °C

Pentamer (+)-17

_ 1) TBAF, THF, 23 °C;
o Deprotection &
(-)-Psychotridine (4) ] 2) EtINMe2-AlH3, 87 (step e), 65 (step f)
Reduction
PhMe, 65 °C
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Experimental Protocol for the Photochemical Extrusion (Pentamer (+)-17 to (-)-Psychotridine
Precursor):

A solution of the trisdiazene pentamer in a suitable solvent is irradiated with a 300 nm light
source at 25 °C. The reaction is monitored by an appropriate analytical technique (e.g., LC-MS)
until the starting material is consumed. The solvent is then removed under reduced pressure,
and the resulting residue is purified by chromatography to yield the pentacyclic precursor to (-)-
psychotridine.

Experimental Protocol for the Final Deprotection and Reduction to (-)-Psychotridine (4):

To a solution of the pentamer (+)-17 in THF at 23 °C, tetrabutylammonium fluoride (TBAF) is
added. The reaction is stirred until the deprotection is complete. Following workup, the crude
product is dissolved in toluene, and an alane—dimethylethylamine complex is added. The
reaction mixture is heated to 65 °C until the reduction is complete. After cooling and quenching,
the final product, (-)-psychotridine (4), is isolated and purified.

The spectroscopic data and optical rotation of the synthetic (-)-psychotridine were consistent
with the literature values for the natural product, confirming the success of the total synthesis
and allowing for the definitive assignment of its stereochemistry as
(3aR,3a'R,3a"R,3a"S,3a""'R,8aR,8a'R,8a"R,8a"'S,8a""'R).[1][2]

Synthetic (-)-Psychotridine .
Data Type Literature Value

(4

Optical Rotation [a]D23 =-31 (c =0.51, CHCI3) [a]D =-38 (c =1, CHCI3)

Synthetic Workflow and Key Transformations

The overall workflow of the synthesis can be visualized as a convergent assembly of two key
fragments, followed by a remarkable photochemical cascade and final functional group
manipulations.
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Caption: Overall synthetic workflow for (-)-psychotridine.

A critical and innovative aspect of this synthesis is the diazene-directed strategy, which allows
for the controlled and stereospecific formation of the challenging C-C bonds that link the
cyclotryptamine units. This method provides a powerful tool for the construction of other
complex oligomeric alkaloids.
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Caption: Key fragment coupling and transformation cascade.

Conclusion

The first enantioselective total synthesis of (-)-psychotridine by Movassaghi and his team
represents a significant milestone in natural product synthesis. The innovative use of a
diazene-directed assembly strategy not only conquered the immense structural complexity of
the target molecule but also established a versatile and powerful methodology for the synthesis
of other oligomeric cyclotryptamine alkaloids. This work provides a clear roadmap for accessing
these biologically important molecules, opening new avenues for further investigation into their
therapeutic potential. The detailed experimental protocols and data presented in this guide offer
valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://lwww.benchchem.com/product/b1217136#total-synthesis-of-psychotridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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